molecular formula C16H19N3O3 B1662659 HIOC CAS No. 314054-36-9

HIOC

Cat. No.: B1662659
CAS No.: 314054-36-9
M. Wt: 301.34 g/mol
InChI Key: ZIMKJLALTRLXJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIOC involves a chemoselective process that starts with N-acetylserotonin. The key steps include the formation of the indole ring and the subsequent attachment of the piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis on a gram-scale has been achieved, indicating the feasibility of larger-scale production. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

HIOC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and are useful in various research applications .

Scientific Research Applications

Mechanism of Action

HIOC exerts its effects primarily through the activation of the TrkB receptor and the downstream ERK pathway. This activation leads to decreased neuronal cell apoptosis and increased survival of retinal ganglion cells. This compound also inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, contributing to its neuroprotective and anti-inflammatory effects .

Biological Activity

HIOC, or N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide, is a selective TrkB receptor agonist that has garnered attention for its neuroprotective properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound primarily functions as an agonist for the TrkB receptor, which is a key player in neurotrophic signaling pathways. Upon activation, TrkB initiates a cascade of intracellular signaling that promotes neuronal survival, growth, and differentiation. The principal mechanisms observed include:

  • Phosphorylation of TrkB and Akt : this compound treatment leads to increased phosphorylation levels of TrkB and Akt in neuronal cells, indicating activation of these signaling pathways .
  • Reduction in Apoptosis : this compound has been shown to decrease the activation of caspase-3, a marker of apoptosis, thereby protecting neurons from excitotoxicity and promoting cell survival .

Efficacy in Case Studies

Recent studies have highlighted the effectiveness of this compound in preventing vision loss and protecting retinal neurons from damage due to various stressors:

  • Ocular Blast Injury : In animal models subjected to blast-induced ocular trauma, this compound administration significantly preserved visual function. The treatment was associated with reduced retinal degeneration and improved contrast sensitivity .
  • Light-Induced Retinal Degeneration (LIRD) : this compound demonstrated protective effects against LIRD by penetrating both the blood-brain barrier and blood-retinal barrier effectively. This property is crucial for its application in treating retinal diseases .

Table 1: Summary of Key Findings on this compound

Study ReferenceModel UsedKey FindingsMechanism of Action
MicePreserved visual function post-blast injuryTrkB activation leading to reduced apoptosis
Rat NeuronsIncreased phosphorylation of TrkB/AktNeuroprotection via TrkB signaling
In vivoProtection against light-induced retinal damageSelective TrkB receptor agonism

Case Studies

A notable case study involved the administration of this compound in a controlled environment where mice were exposed to ocular blast injuries. Results indicated that systemic this compound treatment not only protected against visual impairment but also facilitated recovery by enhancing neurotrophic signaling pathways .

Furthermore, pharmacokinetic studies demonstrated that this compound has a favorable profile for therapeutic use, with effective dosing regimens established to maximize its neuroprotective effects while minimizing potential toxicity .

Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKJLALTRLXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032115
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314054-36-9
Record name Hioc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.